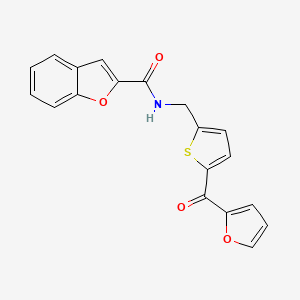

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan-2-carbonyl group is introduced to the thiophene ring, followed by the attachment of the benzofuran-2-carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and supply for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.

Furan Derivatives: Compounds with similar furan moieties, known for their biological activities.

Benzofuran Derivatives: Compounds with benzofuran structures, often explored for their anticancer and antimicrobial properties.

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of furan, thiophene, and benzofuran moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and thiophene moieties into the benzofuran framework. The structural formula can be represented as follows:

This compound features a benzofuran core substituted with a thiophene and furan group, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. In vitro studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, a related compound demonstrated an IC50 value of 9.40 μg/mL for antioxidant activity, suggesting that this compound may possess comparable efficacy in antioxidant assays .

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| Compound A | 9.40 ± 1.04 | Potent |

| Compound B | 12.39 ± 1.26 | Moderate |

| Compound C | 16.27 ± 1.37 | Moderate |

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been extensively studied. Compounds structurally similar to this compound have shown significant inhibition of inflammatory markers in various models. For example, one study reported a percentage inhibition of inflammation reaching up to 90% over time with certain derivatives . This suggests that the target compound may also exhibit strong anti-inflammatory effects.

| Time Interval | % Inhibition |

|---|---|

| 1 hour | 45.50 |

| 2 hours | 59.38 |

| 4 hours | 81.40 |

| 6 hours | 90.30 |

3. Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzofuran derivatives have shown promise in modulating amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. Compounds similar to this compound have been found to either inhibit or promote fibrillogenesis depending on their substituents . This dual action could be pivotal in developing therapeutic strategies against neurodegenerative diseases.

Case Study: Amyloid-Beta Modulation

A study focused on small molecules derived from benzofurans demonstrated that specific substitutions on the phenyl ring significantly influenced their ability to modulate amyloid-beta aggregation kinetics. The compounds were tested at various concentrations, revealing that some derivatives could promote fibrillogenesis while others inhibited it . This highlights the importance of structural modifications in designing effective therapeutic agents.

Cytotoxicity Studies

Another research effort evaluated the cytotoxic effects of benzofuran derivatives against cancer cell lines. One derivative exhibited an IC50 value of 0.46 μM against head and neck cancer cells, indicating potent anticancer activity . Such findings suggest that this compound may also possess significant anticancer properties.

Properties

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c21-18(15-6-3-9-23-15)17-8-7-13(25-17)11-20-19(22)16-10-12-4-1-2-5-14(12)24-16/h1-10H,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLCXYYPVPFEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.